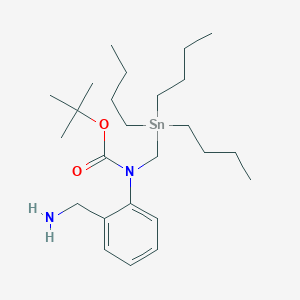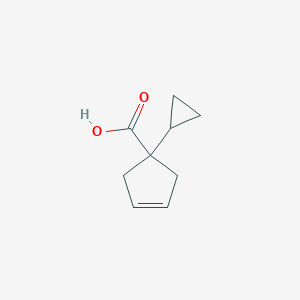
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid is an organic compound characterized by a cyclopropyl group attached to a cyclopentene ring, which in turn is bonded to a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve the hydrolysis of cyclopropyl cyanide or the action of alkali on ethyl γ-chlorobutyrate . These methods are scalable and can be optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, the compound can undergo cycloaddition reactions with alkenes to form cyclopropane derivatives . These reactions are facilitated by the formation of carbenes or carbenoids, which are highly reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be compared with other cycloalkane derivatives:
Cyclopropane: Similar in reactivity due to the strained ring structure, but lacks the carboxylic acid group.
Cyclopentane: Less reactive due to the absence of the cyclopropyl group and the double bond.
Cyclohexane: More stable and less reactive compared to cyclopropylcyclopentene derivatives.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-cyclopropylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9(7-3-4-7)5-1-2-6-9/h1-2,7H,3-6H2,(H,10,11) |
InChI-Schlüssel |
WZYQWSLDRGYGAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CC=CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


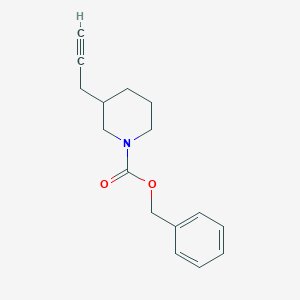
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
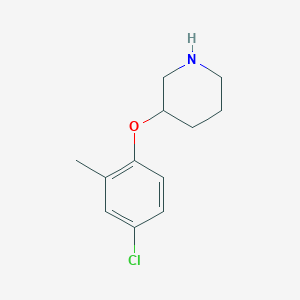
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
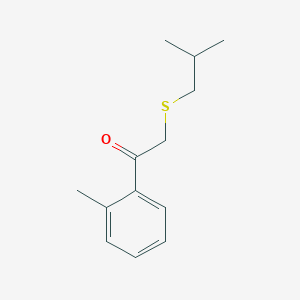
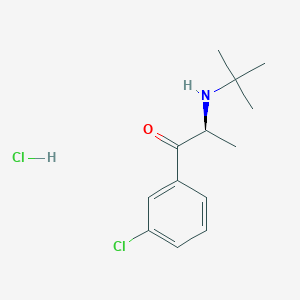

![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)


![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)

![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
